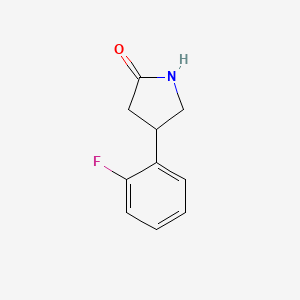
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline” is a derivative of pyridazine . It has a molecular weight of 193.25 . The IUPAC name of the compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" is a part of the pyridazine derivatives family. These derivatives are synthesized using methodologies such as the Inverse Electron Demand Diels-Alder reaction and are characterized through NMR, Mass Spectrometry, X-ray diffraction, and other techniques. The crystal structures of certain compounds in this family have been extensively studied, revealing their potential applications in various fields, including pharmaceuticals and materials science. For instance, Singh et al. (2020) synthesized a series of functionalized pyridazine derivatives, including ones similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," and evaluated their anti-microbial properties, with some compounds showing moderate to high activity against bacteria and fungi (Singh et al., 2020).
Photophysical Properties and Electroluminescence Application
Derivatives similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" have been studied for their photophysical properties and potential electroluminescence applications. Vezzu et al. (2010) examined a range of compounds, including tetradentate bis-cyclometalated platinum complexes derived from similar aniline derivatives, for their photophysical properties. These compounds exhibited strong emissive properties at ambient temperatures and were applied in organic light-emitting diode (OLED) devices, demonstrating significant potential for electroluminescence applications (Vezzu et al., 2010).
Antioxidant Activity
Aniline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant properties. Padma & Gadea (2020) synthesized a novel series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline and assessed their antioxidant activity through standard assays. Several compounds in the series displayed significant antioxidant activity, indicating potential health and pharmaceutical benefits (Padma & Gadea, 2020).
Heterocyclic Compound Synthesis and Applications
The pyridazine core, which is part of "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," is extensively used in the synthesis of various heterocyclic compounds. These compounds, due to their structural diversity and complexity, have numerous applications in drug discovery, medicinal chemistry, and material science. For example, Ibrahim & Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, indicating the versatility of the pyridazine scaffold in synthesizing complex molecules with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-8-10-20(11-9-12)16-7-6-15(18-19-16)13-2-4-14(17)5-3-13/h2-7,12H,8-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWJRWLTJNPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


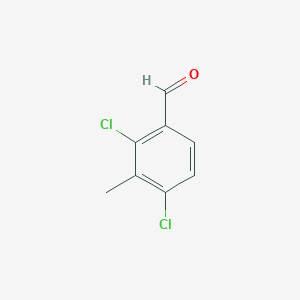
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
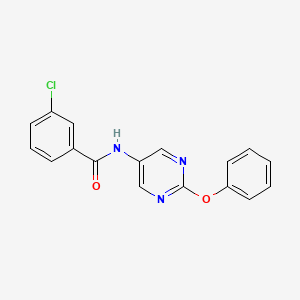
![2,3,4-trimethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2446362.png)

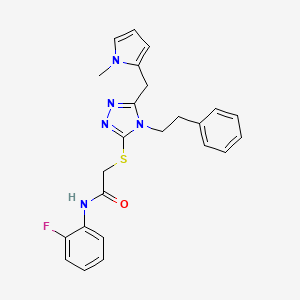
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)
![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)
![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)
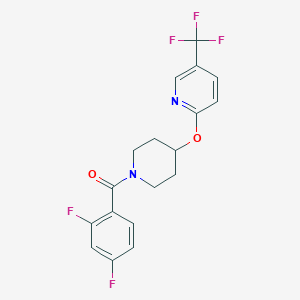
![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)
